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Compound of Interest

Ethyl pyrazolo[1,5-aJpyrimidine-6-
Compound Name:
carboxylate

Cat. No.: B1527624

The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic N-heterocycle, represents a "privileged
scaffold" in medicinal chemistry. Its unique electronic and structural characteristics make it a
versatile core for designing molecules with a wide spectrum of biological activities.[1]
Derivatives of this scaffold have shown significant therapeutic potential, acting as anti-
inflammatory, anticancer, antiviral, antimicrobial, and anti-Alzheimer agents.[2] A notable
application is in the development of protein kinase inhibitors, which are crucial in targeted
cancer therapy.[3][4] Pyrazolo[1,5-a]pyrimidines can function as ATP-competitive or allosteric
inhibitors for a range of kinases, including EGFR, B-Raf, and PI3Kd.[3][5]

This guide provides a comprehensive technical overview of a specific and valuable derivative:
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate. We will delve into its synthesis, core
chemical and physical properties, reactivity, and its role as a pivotal intermediate in the
synthesis of complex, biologically active compounds. This document is intended to serve as a
foundational resource for researchers engaged in heterocyclic chemistry and drug discovery.

Molecular Structure and Physicochemical
Properties

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is characterized by the fusion of a pyrazole
ring and a pyrimidine ring, with an ethyl ester functional group at the 6-position. This
substitution is critical as it provides a reactive handle for further molecular elaboration.
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Property Data Source(s)

ethyl pyrazolo[1,5-

IUPAC Name S
a]pyrimidine-6-carboxylate
CAS Number 1022920-59-7 [6]
Molecular Formula CoHoN302 [6]
Molecular Weight 191.19 g/mol [6]
Physical Form Solid
Sealed in dry, room
Storage »
temperature conditions
CCOC(=0)C1=CN2N=CC=C2
SMILES [6]
N=C1
BMYWIFFHYYKNFM-
InChl Key

UHFFFAOYSA-N

Synthesis Strategies: Building the Core Scaffold

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved
through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-biselectrophilic
partner.[7] This approach allows for considerable diversity in the final product, as substituents
can be incorporated into either of the starting materials.

General Synthetic Protocol: Cyclocondensation

A prevalent method involves the reaction of a 5-aminopyrazole with a -dicarbonyl compound
or its equivalent. For instance, the synthesis of a related 6-bromo derivative utilizes the reaction
of 5-amino-1H-pyrazole-4-ethyl-carboxylate with a malonaldehyde derivative under microwave
irradiation, a technique known to accelerate reaction rates and improve yields.[4][8]

Step-by-Step Methodology:

o Reactant Preparation: A solution of the appropriate 5-aminopyrazole derivative is prepared in
a suitable solvent, often a mixture of ethanol and acetic acid.
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» Addition of Electrophile: A 1,3-bielectrophilic reagent, such as a substituted malonaldehyde,
is added to the solution.

e Cyclization: The reaction mixture is heated, typically at reflux or under microwave irradiation
(e.g., at 90-100°C), under an inert atmosphere (e.g., Argon).[8][9] The reaction progress is
monitored by thin-layer chromatography (TLC).

o Workup and Purification: Upon completion, the reaction is cooled to room temperature. The
resulting solid product is often recovered by filtration. The filtrate may be concentrated under
reduced pressure to yield additional product. The crude solid is then purified, typically by
recrystallization from a solvent like ethanol, to afford the pure pyrazolo[1,5-a]pyrimidine
derivative.[9]

Starting Materials

5-Aminopyrazole .
Derivative Cyclocondensation

(Heat / Microwave) > Ethyl Pyrazolo[1,5-a]pyrimidine

-6-carboxylate Derivative

1,3-Bielectrophilic
Reagent
(e.g., Malonaldehyde derivative)

Click to download full resolution via product page

Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine core.

Spectroscopic Characterization

Accurate characterization of ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is essential for
confirming its structure and purity. The following data are representative of what researchers
can expect from standard spectroscopic analyses.
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Technique Expected Observations

Characteristic signals include a singlet for the
H2 proton, a singlet for the H6 proton, and
distinct signals for the ethyl group (a quartet for -
CHz- and a triplet for -CHs). The exact chemical

1H NMR shifts (d) will vary based on the solvent and any
other substituents on the ring system. For
example, in a related 5,7-dimethyl derivative,
the H2 proton appears around & 8.50 ppm and
the H6 proton at & 7.08 ppm.[10]

Key resonances are expected for the carbonyl
carbon of the ester (around 6 162 ppm), and the
various carbons of the fused heterocyclic rings.

13C NMR For the aforementioned 5,7-dimethyl derivative,
the C2, C5, C6, and C7 carbons appear at o
146.43, 162.29, 110.64, and 146.59 ppm,
respectively.[10]

The spectrum will be dominated by a strong
absorption band for the ester carbonyl (C=0)
stretch, typically in the range of 1717-1730

IR (KBr) cm~1, Other significant peaks will correspond to
C-H stretching (aliphatic and aromatic) and
C=N/C=C stretching vibrations of the

heterocyclic core.[8]

In mass spectrometry, the molecular ion peak
(M+) corresponding to the molecular weight

Mass Spec. (MS) (191.19) is expected. Fragmentation patterns
may involve the loss of the ethoxy group (-
OC:zHb5) or the entire ester group.[11]

Note: The exact spectral values can be found in databases like ChemicalBook for the specific
compound.[12]

Chemical Reactivity and Derivatization
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The pyrazolo[1,5-a]pyrimidine scaffold is amenable to a variety of chemical transformations,
making it an excellent starting point for generating compound libraries for drug discovery. The
reactivity is centered around both the heterocyclic core and the ethyl carboxylate substituent.

Reactions at the Heterocyclic Core

The pyrazolo[1,5-a]pyrimidine ring can undergo electrophilic substitution reactions such as
halogenation and nitration.[13] However, for more controlled and diverse functionalization,
palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions
typically require a pre-functionalized (e.g., halogenated) scaffold.

A key intermediate for this purpose is ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate,
which can be synthesized via a [3+3] cyclocondensation.[9] This dibrominated compound
allows for site-selective functionalization:

e Sonogashira Coupling: The more reactive C6-bromo position can be selectively coupled with
terminal alkynes.[9]

e Suzuki-Miyaura Coupling: Aryl or heteroaryl groups can be introduced at either the C2 or C6
position.

o Buchwald-Hartwig Amination: Nitrogen-based nucleophiles can be coupled to introduce
amino groups.[9]

Modification of the Ethyl Carboxylate Group

The ester at the C6-position is a versatile functional group.

e Hydrolysis: It can be easily hydrolyzed to the corresponding carboxylic acid, which can then
be used in amide coupling reactions to introduce a wide range of substituents.

o Amidation: Direct conversion to amides is also a common strategy to explore structure-
activity relationships (SAR), as the amide bond can form crucial hydrogen bond interactions
with biological targets.[4]
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Caption: Key reactivity sites of the title compound.

Applications in Medicinal Chemistry and Drug
Discovery

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives are primarily utilized as
key intermediates in the synthesis of biologically active molecules.[14][15] The core scaffold is
a cornerstone in the design of kinase inhibitors for oncology.[3] By modifying the substituents at
various positions, researchers can fine-tune the selectivity and potency of these inhibitors
against specific kinase targets.

Key Therapeutic Areas:

e Oncology: The scaffold is used to develop inhibitors of kinases implicated in cancer
progression, such as EGFR, B-Raf, and PI3Kd.[3][5]

» Inflammatory Diseases: Derivatives have shown potential in targeting kinases involved in
inflammatory signaling pathways.[14]
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» Neuroscience: Certain pyrazolo[1,5-a]pyrimidines, like ocinaplon and zaleplon, have been
developed as anxiolytic and sedative agents, highlighting the scaffold's versatility.[1]

The value of ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate lies in its capacity to serve as a
foundational building block, enabling the systematic exploration of chemical space around a
proven pharmacophore.

Conclusion

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound of significant
interest to the scientific community. Its straightforward synthesis, well-defined chemical
properties, and, most importantly, its amenability to diverse functionalization make it an
invaluable tool for organic synthesis and medicinal chemistry. As research into targeted
therapies continues to expand, the strategic use of versatile scaffolds like this will remain
critical to the discovery and development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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